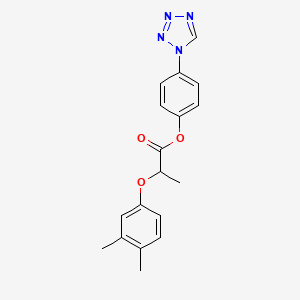![molecular formula C24H19ClN4OS2 B11328776 5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11328776.png)
5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-chlorobenzene thiol and 4-methylbenzyl chloride.
Formation of Thioethers: The intermediates are reacted under nucleophilic substitution conditions to form the thioether linkages.
Pyrimidine Ring Construction: The pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrimidine core with the thioether intermediates under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-Chlorophenyl)-2-phenylthiazole: Exhibits antimicrobial properties.
4-(4-Methylphenyl)-2-phenylthiazole: Used in anticancer research.
Uniqueness
5-[(4-Chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-N-(pyridin-4-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C24H19ClN4OS2 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-N-pyridin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-2-4-17(5-3-16)15-31-24-27-14-21(32-20-8-6-18(25)7-9-20)22(29-24)23(30)28-19-10-12-26-13-11-19/h2-14H,15H2,1H3,(H,26,28,30) |
Clé InChI |
RXQMCHAUNBOOLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328694.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11328706.png)
![2-(4-bromophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11328710.png)
![5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11328713.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide](/img/structure/B11328718.png)
![5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328726.png)
![4-(benzylsulfanyl)-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328731.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328750.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328751.png)
![4-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328752.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11328758.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11328785.png)

